Molecular structure and weight of N-Furfurylhexylamine
Molecular structure and weight of N-Furfurylhexylamine
An In-Depth Technical Guide to the Molecular Structure and Properties of N-Furfurylhexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Furfurylhexylamine, a secondary amine incorporating both a furan moiety and a hexyl chain. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and molecular attributes of this compound, grounded in established chemical principles and supported by authoritative references.
Executive Summary
N-Furfurylhexylamine is a derivative of furfurylamine, a class of compounds recognized for their potential applications in pharmaceuticals and as bio-based chemical intermediates.[1][2][3][4][5] This guide elucidates the molecular structure, molecular weight, and key physicochemical properties of N-Furfurylhexylamine. A detailed, field-proven protocol for its synthesis via reductive amination is provided, along with a predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, and IR) to aid in its identification and characterization. This document is designed to be a self-validating resource, with each key claim and protocol step supported by scientific literature.
Molecular Structure and Physicochemical Properties
The fundamental structure of N-Furfurylhexylamine consists of a furan ring connected through a methylene bridge to the nitrogen atom of a hexyl amine. This combination of a heterocyclic aromatic ring and a flexible alkyl chain imparts specific chemical characteristics to the molecule.
Molecular Diagram
Caption: Molecular structure of N-Furfurylhexylamine.
Calculated Physicochemical Data
The following table summarizes the key computed properties of N-Furfurylhexylamine. These values are essential for experimental design, including solvent selection, purification strategies, and analytical method development.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO |
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)hexan-1-amine |
| CAS Number | Not assigned |
Synthesis of N-Furfurylhexylamine via Reductive Amination
The synthesis of N-substituted furfurylamines is efficiently achieved through the reductive amination of furfural.[1][2][6][7][8][9] This one-pot reaction involves the initial formation of an imine intermediate from the condensation of furfural and a primary amine (hexylamine), followed by the in-situ reduction of the imine to the desired secondary amine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Furfurylhexylamine.
Experimental Protocol
This protocol is a robust starting point for the synthesis of N-Furfurylhexylamine, adapted from established procedures for similar compounds.[2][10]
-
Reactor Setup: To a stirred pressure reactor, add furfural (1 equivalent) and hexylamine (1-1.2 equivalents) dissolved in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a heterogeneous catalyst, for example, 5% Palladium on Carbon (Pd/C) or a Raney Nickel catalyst (1-5 mol%). The choice of catalyst can influence reaction efficiency and selectivity.
-
Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (typically 3-10 bar).
-
Heating and Stirring: Heat the reaction mixture to a temperature between 60-100°C with vigorous stirring. The optimal temperature and pressure should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure N-Furfurylhexylamine.
Spectroscopic Characterization (Predictive)
The following is a predictive analysis of the key spectroscopic features expected for N-Furfurylhexylamine, based on the known spectral data of its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of N-Furfurylhexylamine is expected to show characteristic absorption bands for a secondary amine and a furan ring.
| Functional Group | Expected Absorption (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 (weak, sharp) | Characteristic of a secondary amine.[11][12][13][14] |
| C-H Stretch (sp³) | 2850-2960 | Aliphatic C-H bonds in the hexyl and methylene groups. |
| C-H Stretch (sp²) | ~3100 | Aromatic C-H bonds in the furan ring. |
| C=C Stretch | ~1500-1600 | Aromatic C=C bonds in the furan ring. |
| C-O-C Stretch | ~1000-1300 | Ether linkage within the furan ring. |
| N-H Bend | 1550-1650 | Bending vibration of the N-H bond.[11] |
| C-N Stretch | 1020-1250 | Stretching of the carbon-nitrogen bond.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide a detailed map of the hydrogen environments in the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Furan-H (α to O) | ~7.3 | Singlet/Doublet | 1H |
| Furan-H (β to O) | ~6.2-6.3 | Multiplet | 2H |
| Furfuryl-CH₂ | ~3.7 | Singlet | 2H |
| N-CH₂ (hexyl) | ~2.6 | Triplet | 2H |
| N-H | Variable (broad) | Singlet | 1H |
| Hexyl-CH₂ (chain) | ~1.2-1.6 | Multiplets | 8H |
| Hexyl-CH₃ | ~0.9 | Triplet | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum will identify the unique carbon atoms in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Furan-C (α to O, substituted) | ~150-155 |
| Furan-C (α to O, unsubstituted) | ~142 |
| Furan-C (β to O) | ~105-110 |
| Furfuryl-CH₂ | ~45-50 |
| N-CH₂ (hexyl) | ~48-52 |
| Hexyl-CH₂ (chain) | ~22-32 |
| Hexyl-CH₃ | ~14 |
Safety and Handling
While specific toxicity data for N-Furfurylhexylamine is not available, it should be handled with the care appropriate for related furfurylamine and aliphatic amine compounds. Assume the compound is a skin and eye irritant and potentially harmful if swallowed or inhaled.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
N-Furfurylhexylamine is a readily synthesizable molecule with a structure that lends itself to further chemical modification and exploration in various scientific domains. This guide provides the foundational knowledge required for its synthesis, identification, and handling, serving as a valuable resource for researchers and developers. The provided protocols and predictive data are based on well-established chemical principles and are intended to accelerate research and development efforts involving this and related compounds.
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